molecular formula C34H26N4O4 B5140865 N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide CAS No. 6204-24-6

N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide

Cat. No.: B5140865
CAS No.: 6204-24-6
M. Wt: 554.6 g/mol
InChI Key: ACJDYDMNQWMZBW-UHFFFAOYSA-N
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Description

N,N'-bis[2-(Anilinocarbonyl)phenyl]terephthalamide is a multi-functional organic compound of significant interest in advanced materials research. This molecule features a central terephthalamide core, a structural motif known for contributing to high thermal stability and mechanical strength in polymers, as seen in materials like Kevlar (poly(p-phenylene terephthalamide)) . The compound is further functionalized with anilinocarbonyl groups, which provide potential sites for metal coordination and hydrogen bonding, making it a candidate for developing specialized polymers and supramolecular structures. Research Applications & Value The primary research value of this compound lies in its potential as a building block for high-performance polymers. Terephthalamide-containing diamines are key monomers in synthesizing polyamideimides (PAIs), which are valued for their excellent thermal stability, mechanical strength, and chemical resistance, with applications in areas such as gas separation and nanofiltration . Furthermore, the flexible aromatic structure and amide groups of similar terephthalamide-based linkers have been utilized in constructing metal-organic frameworks (MOFs) for sensing applications, such as the detection of trace metal ions . Researchers can explore this compound as a monomer for novel polymers, a ligand in coordination chemistry, or a precursor for more complex organic syntheses. Handling & Disclaimer This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring safe handling and disposal in accordance with local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-bis[2-(phenylcarbamoyl)phenyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O4/c39-31(37-29-17-9-7-15-27(29)33(41)35-25-11-3-1-4-12-25)23-19-21-24(22-20-23)32(40)38-30-18-10-8-16-28(30)34(42)36-26-13-5-2-6-14-26/h1-22H,(H,35,41)(H,36,42)(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJDYDMNQWMZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367523
Record name ST034085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6204-24-6
Record name ST034085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Bis 2 Anilinocarbonyl Phenyl Terephthalamide

Strategies for Carbonyl-Amine Condensation in Complex Aromatic Systems

The formation of the amide linkages in N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide relies on robust carbonyl-amine condensation reactions. Given the aromatic nature of the reactants, specific techniques are employed to achieve high yields and purity.

Direct amidation involves the reaction of a dicarboxylic acid with a diamine at high temperatures. While a fundamental approach, direct polycondensation often requires activating agents to proceed efficiently for the synthesis of aromatic polyamides. acs.orgacs.org The Yamazaki-Higashi reaction, a modified polycondensation method, utilizes phosphites and pyridine (B92270) as condensing agents, which has proven effective for preparing aromatic polyamides. researchgate.netmdpi.com This method avoids the need for moisture-sensitive and highly reactive acyl chlorides. nih.gov However, it often requires elevated temperatures, typically around 100°C, in an aprotic polar solvent with a basic co-solvent. researchgate.net

Another approach is the direct polycondensation of diols and diamines catalyzed by a PNN pincer ruthenium complex, known as the Milstein catalyst. nih.gov This method is notable for its high atomic economy as it avoids the need for stoichiometric pre-activation or in-situ activation reagents, offering a cleaner synthetic process. nih.gov

The most common and efficient method for synthesizing aromatic amides is the reaction between an amine and an acyl chloride. researchgate.netfishersci.it This method, often referred to as the Schotten-Baumann reaction, is typically rapid at room temperature in aprotic solvents and in the presence of a suitable base like a tertiary amine or pyridine to neutralize the HCl byproduct. researchgate.netfishersci.it

For the synthesis of this compound, terephthaloyl chloride would serve as the activated dicarboxylic acid derivative. This highly reactive diacyl chloride readily reacts with the primary amine groups of the corresponding diamine precursor. The reaction is often exothermic and may require cooling to control the reaction rate and minimize side reactions. The use of acyl chlorides is widespread despite their sensitivity to hydrolysis and potential to cause side reactions if not handled under anhydrous conditions. researchgate.netresearchgate.net

Table 1: Comparison of Amidation Strategies

Method Activating Agent/Catalyst Temperature Advantages Disadvantages
Direct Amidation None (High Temp) High Simple, no activating agent needed High energy, potential for side reactions
Yamazaki-Higashi Phosphites, Pyridine Elevated Good for aromatic polyamides, avoids acyl chlorides Requires specific condensing agents and elevated temperatures
Milstein Catalyst Ruthenium Complex Elevated High atom economy, clean process Requires specialized catalyst

| Acyl Chloride Method | None (inherently reactive) | Room Temp to Elevated | Highly efficient, rapid reaction | Moisture sensitive, generates HCl byproduct |

Exploration of Catalytic and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, research has focused on developing more sustainable synthetic pathways for polyamides. bio-conferences.orgnih.gov Catalysis plays a crucial role in minimizing waste and avoiding hazardous reagents. bio-conferences.orgnih.gov

For polyamide synthesis, catalytic methods can reduce the number of steps and the use of toxic chemicals. bio-conferences.org For instance, the use of the Milstein catalyst for direct polyamidation from diols and diamines represents a significant step towards a more environmentally friendly process by eliminating the need for stoichiometric activating agents. nih.gov

Solvent-free and catalyst-free reactions are also being explored as benign pathways to sustainability. researchgate.net These methods reduce environmental impact and can improve the E-factor and mass intensity of a chemical process. researchgate.net While specific applications of these methods to this compound are not detailed in the provided results, the general trend in organic synthesis points towards the adoption of such greener approaches. eurekaselect.com

Precursor Design and Optimization for Enhanced Yield and Selectivity

The successful synthesis of this compound heavily relies on the careful design and purity of its precursors: terephthaloyl chloride and N,N'-bis(2-aminophenyl)oxalamide. The design of precursors can influence the final properties of the resulting polymer. mdpi.com

Optimization of the synthesis of these precursors is critical. For instance, the diamine precursor would likely be synthesized through a multi-step process, and each step would need to be optimized to maximize yield and ensure high purity. The final properties and performance of the polyamide are directly linked to the purity of the monomers used. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of N,n Bis 2 Anilinocarbonyl Phenyl Terephthalamide

Solution-Phase Spectroscopic Characterization for Conformational Dynamics and Stability

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Behavior

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide, have not been reported in published literature. Such data would be essential for the unambiguous assignment of protons and carbons within the molecule's aromatic rings and amide linkages, confirming its complex structure. Furthermore, advanced NMR studies like NOESY or ROESY would be required to analyze its conformational preferences and the spatial relationships between different parts of the molecule in solution, none of which are currently available.

Vibrational Spectroscopy (Infrared and Raman) for Amide Functionality and Intermolecular Bonding

Published Infrared (IR) and Raman spectra for this compound are not available. The analysis of such spectra would focus on identifying characteristic vibrational modes. Key regions of interest would include the N-H stretching frequencies (typically ~3300 cm⁻¹), the Amide I band (C=O stretching, ~1650 cm⁻¹), and the Amide II band (N-H bending and C-N stretching, ~1550 cm⁻¹). The precise positions and shapes of these bands would provide critical information about the strength and nature of intermolecular and intramolecular hydrogen bonding within the compound's solid-state structure. Without experimental spectra, a detailed analysis is not possible.

Electron Microscopy for Morphological Characterization of Organized Structures (e.g., SEM, TEM)

There are no available research articles that present Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images for this compound. These techniques are used to visualize the micromorphology of a compound, revealing details about its crystallinity, particle shape, and any self-assembled or organized structures it may form, such as fibers, ribbons, or vesicles. Without such studies, the morphological characteristics of this compound remain uncharacterized.

Supramolecular Chemistry and Self Assembly of N,n Bis 2 Anilinocarbonyl Phenyl Terephthalamide

Principles of Directed Self-Assembly in Amide-Based Systems

No specific studies on N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide are available to detail the principles of its directed self-assembly.

Role of Specific Amide-Amide Hydrogen Bonding Motifs

The specific hydrogen bonding motifs for this compound have not been reported.

Influence of Aromaticity and π-π Stacking on Self-Organization

While the aromatic rings in the structure of this compound suggest that π-π stacking would play a role in its self-organization, no experimental or theoretical studies are available to confirm or characterize this influence.

Formation of Ordered Supramolecular Architectures

There is no published research detailing the formation of ordered supramolecular architectures from this compound.

One-Dimensional (1D) Assemblies (e.g., ribbons, fibers)

The formation of 1D assemblies by this compound has not been documented.

Two-Dimensional (2D) Layers and Networks

There are no reports on the formation of 2D layers or networks from this compound.

Three-Dimensional (3D) Supramolecular Frameworks

The ability of this compound to form 3D frameworks has not been described in the scientific literature.

Host-Guest Recognition and Encapsulation Properties

The unique molecular architecture of this compound, characterized by pre-organized cavities and multiple hydrogen bonding sites, suggests a strong potential for selective molecular recognition and encapsulation. The anilinocarbonylphenyl groups can create well-defined pockets capable of binding guest molecules through a combination of hydrogen bonds, π-π stacking, and van der Waals forces.

Detailed research into analogous systems of aromatic oligoamides has demonstrated that the specificity of host-guest interactions is highly dependent on the size, shape, and electronic properties of both the host and the guest. For this compound, it is hypothesized that the cavities formed upon self-assembly would show a preference for planar aromatic guests that can effectively engage in π-π stacking interactions with the phenyl rings of the host. Furthermore, the amide functionalities provide sites for hydrogen bonding with guests possessing complementary donor and acceptor groups.

While specific experimental data on the host-guest chemistry of this compound is not extensively documented in publicly available literature, the principles of supramolecular chemistry allow for predictions of its binding behavior. The association constants for such interactions are expected to be influenced by the solvent environment, with more polar solvents potentially competing for hydrogen bonding sites and weakening the host-guest complex.

Table 1: Predicted Host-Guest Interactions of this compound

Guest Molecule Type Dominant Interaction Predicted Affinity
Planar Aromatic Hydrocarbons π-π Stacking High
Hydrogen Bond Donors/Acceptors Hydrogen Bonding Moderate to High

Environmental Stimuli-Responsive Self-Assembly (e.g., solvent effects)

The self-assembly of this compound is anticipated to be highly sensitive to external environmental stimuli, particularly the nature of the solvent. The balance of intermolecular forces that drive the assembly process, such as hydrogen bonding and aromatic stacking, can be significantly altered by the solvent's polarity, hydrogen bonding capability, and temperature.

In non-polar solvents, it is expected that the strong, directional hydrogen bonds between the amide groups would be the primary driving force for self-assembly, leading to the formation of well-defined, ordered aggregates such as fibrillar structures or tapes. The aromatic stacking interactions would further stabilize these assemblies.

Conversely, in polar, protic solvents, the solvent molecules can compete for the hydrogen bonding sites of the terephthalamide (B1206420), potentially disrupting the formation of highly ordered structures. This could lead to the formation of smaller, less-defined aggregates or even prevent self-assembly altogether. The interplay between solvophobic effects and specific solvent-solute interactions would dictate the final supramolecular architecture. This solvent-dependent behavior is a hallmark of stimuli-responsive materials, where a change in the environment can trigger a significant change in the material's structure and properties.

Table 2: Predicted Effects of Solvents on the Self-Assembly of this compound

Solvent Type Predicted Assembly Behavior Rationale
Non-polar (e.g., Toluene) Formation of ordered, extended aggregates (e.g., fibers, tapes) Domination of intermolecular hydrogen bonding and π-π stacking.
Polar Aprotic (e.g., DMSO) Potential for ordered assembly, but may be less extensive than in non-polar solvents Solvent can interact with amide protons, but hydrogen bonds may still form.

Coordination Chemistry of N,n Bis 2 Anilinocarbonyl Phenyl Terephthalamide As a Ligand

Design Considerations for Metal Complexation with Amide Ligands

The design of metal complexes is fundamentally guided by the electronic and structural properties of the ligand. For ligands containing amide groups, key considerations include the location of donor atoms, the ligand's conformational flexibility, and its ability to form stable chelate rings or act as a bridge between metal centers.

The N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide ligand possesses multiple potential coordination sites, primarily the oxygen and nitrogen atoms within its four amide moieties (-CONH-).

Oxygen Donor Sites: Amide ligands typically coordinate to metal ions through the carbonyl oxygen atom. wikipedia.org This is because the oxygen atom is considered a "hard" donor, making it electronically favorable to bind with a wide range of metal ions. The lone pair electrons on the oxygen are more accessible for donation compared to the nitrogen lone pair, which is often delocalized through resonance with the adjacent carbonyl group. In this compound, there are four such carbonyl oxygen atoms, providing multiple points for potential metal interaction.

Nitrogen Donor Sites: While less common, the nitrogen atom of an amide can also act as a donor site, particularly after deprotonation of the N-H bond. wikipedia.org The acidity of the N-H proton is enhanced upon coordination of the carbonyl oxygen to a metal ion. This deprotonation creates an anionic amidate ligand that can form strong bonds with metal centers. The presence of four N-H groups in the ligand structure offers the possibility of forming polynuclear complexes or architectures stabilized by hydrogen bonding.

The specific sites that engage in coordination depend on factors such as the identity of the metal ion (following Hard-Soft Acid-Base theory), the reaction pH, and the solvent system used.

Table 1: Potential Donor Sites in this compound

Donor Atom Functional Group Hard/Soft Character Common Coordination Behavior
Oxygen Carbonyl (-C=O ) Hard Primary donor site, forms neutral complexes. wikipedia.org

Multidentate ligands, also known as chelators, can bind to a metal ion through multiple donor sites simultaneously, forming a stable ring structure. libretexts.orgyoutube.com This phenomenon, known as the chelate effect, results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. libretexts.org

Chelating Geometries: The ortho-positioned anilinocarbonyl groups on the phenyl rings of this compound are well-suited for chelation. A single metal ion could be coordinated by the carbonyl oxygen of the terephthalamide (B1206420) core and the adjacent carbonyl oxygen of the anilinocarbonyl sidearm, forming a stable seven-membered chelate ring.

Bridging Geometries: Due to its linear, extended structure and donor sites at opposite ends, the ligand is an excellent candidate to act as a bridging ligand. In this mode, it connects two or more metal centers, which is a fundamental requirement for the formation of coordination polymers. libretexts.org The central terephthalamide unit can link two metal ions, which can then be further connected by other ligands or by the anilinocarbonyl side arms of another ligand molecule, leading to the construction of 1D, 2D, or 3D networks. libretexts.org The interplay between the ligand's rigidity (from the central phenyl ring) and flexibility (from the rotating side groups) can influence the final topology of the extended network. amanote.comacs.orgnih.gov

Synthesis and Characterization of Metal-N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide Complexes

The synthesis of coordination polymers and MOFs from ligands like this compound typically involves reacting the ligand with a metal salt under specific conditions that promote crystallization.

Common synthetic methods include hydrothermal and solvothermal techniques, where the reaction is carried out in water or an organic solvent, respectively, in a sealed vessel at elevated temperatures. scirp.org These methods facilitate the slow growth of high-quality single crystals suitable for structural analysis. Microwave-assisted and mechanochemical (ball-milling) methods are also employed as more rapid and solvent-free alternatives. rsc.org

Once synthesized, the resulting metal complexes are characterized using a suite of analytical techniques to determine their structure, composition, and properties.

| Elemental Analysis | Confirms the empirical formula of the synthesized complex by determining the mass percentages of carbon, hydrogen, and nitrogen. scirp.orgtandfonline.com |

Structural Analysis of Coordination Compounds and Coordination Polymers

The structural analysis of metal complexes derived from this compound is crucial for understanding how the ligand's features translate into the final solid-state architecture.

The coordination number and geometry around the metal center are dictated by the size and electronic preference of the metal ion, as well as the number and arrangement of donor atoms provided by the ligand(s). britannica.com With multidentate N,O-donor ligands, several geometries are commonly observed.

Octahedral Geometry: A coordination number of six is very common, often resulting in an octahedral or distorted octahedral geometry. This can be achieved by the coordination of two tridentate ligands or a combination of one multidentate ligand and several monodentate ligands (like water or other solvents). For instance, a metal ion could be coordinated by two nitrogen and four oxygen atoms (N2O4) from ligands and co-ligands. nih.govsemanticscholar.orgnih.gov

Square Pyramidal/Trigonal Bipyramidal Geometry: Five-coordinate complexes are also prevalent, adopting either square pyramidal or trigonal bipyramidal geometries. nih.govnih.govacs.org

Tetrahedral/Square Planar Geometry: Four-coordinate geometries are common, particularly for d8 and d10 metal ions.

The specific geometry is a result of a complex interplay between electronic effects (ligand field stabilization energy) and steric constraints imposed by the bulky ligand.

Table 3: Common Coordination Geometries in Complexes with N,O-Donor Ligands

Coordination Number Geometry Typical Metal Ions
4 Tetrahedral, Square Planar Co(II), Ni(II), Cu(II), Zn(II)
5 Square Pyramidal, Trigonal Bipyramidal Co(II), Ni(II), Cu(II) nih.gov

The structure of this compound makes it a versatile building block for constructing extended networks. The final dimensionality (1D, 2D, or 3D) of the coordination polymer is heavily influenced by the ligand's characteristics.

Ligand Flexibility and Rigidity: The ligand contains a rigid terephthaloyl core, which promotes the formation of linear or predictable structural motifs. However, the phenyl rings can rotate, and the anilinocarbonyl side groups are flexible, allowing the ligand to adopt various conformations to accommodate different metal coordination preferences. researchgate.net This balance between rigidity and flexibility is a key factor in determining the final network topology. acs.orgnih.gov Rigid ligands often lead to predictable, robust frameworks, while flexible ligands can yield more complex and sometimes interpenetrated structures. rsc.orgnih.govmdpi.com

Directionality of Donor Sites: The donor atoms on the ligand are positioned in a way that can direct the growth of the network in specific dimensions. The outwardly projecting donor sites on the terephthalamide core can promote the formation of 1D chains. These chains can then be linked into 2D sheets or 3D frameworks through coordination via the side-arm anilinocarbonyl groups or through weaker forces like hydrogen bonding and π–π stacking interactions.

The combination of metal coordination geometry and ligand connectivity ultimately defines the topology of the resulting coordination polymer, which can range from simple chains and layers to complex, interpenetrated three-dimensional frameworks with porous structures. nih.govnih.gov

Table 4: Mentioned Compound Names

Compound Name Abbreviation/Type
This compound Subject Ligand
N,N'-bis(3-pyridyl)terephthalamide Analogue Ligand mdpi.com
N¹,N⁴‐bis(pyridin‐2‐ylmethyl)terephthalamide Analogue Ligand researchgate.net
N-(4-methyl-2-pyrimidinyl)-P,P-diphenyl-phosphinic amide Analogue Ligand researchgate.net

No Publicly Available Research Found on the Coordination Chemistry of this compound in MOF Design

Extensive searches of scientific databases and scholarly publications have yielded no specific research articles or data on the use of the chemical compound This compound as a ligand in the rational design of Metal-Organic Frameworks (MOFs).

Despite a thorough investigation into its potential coordination chemistry and application as a building block for MOFs, no studies detailing its synthesis, structural characterization, or properties within such frameworks could be identified in the public domain.

Therefore, it is not possible to provide an article on the "" with a focus on the "Rational Design of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Building Block" as requested. The absence of primary research on this specific compound prevents the generation of scientifically accurate content, including data tables and detailed research findings.

While research exists for structurally related compounds, such as other terephthalamide derivatives in the construction of coordination polymers and MOFs, the strict adherence to the specified compound, as per the user's instructions, precludes the inclusion of such information.

Theoretical and Computational Investigations of N,n Bis 2 Anilinocarbonyl Phenyl Terephthalamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like this compound. DFT methods are used to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum on the potential energy surface, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the ground state conformation.

The energetics of the molecule, including its total electronic energy, enthalpy, and Gibbs free energy, can also be calculated. These values are crucial for assessing the molecule's stability and for comparing the relative energies of different conformers. For aromatic amides, DFT calculations can elucidate the planarity of the amide linkages and the rotational barriers of the phenyl rings.

Illustrative DFT-Calculated Geometrical Parameters for an Aromatic Amide Fragment:

Parameter Bond/Angle Calculated Value
Bond Lengths C=O 1.23 Å
C-N (amide) 1.35 Å
N-H 1.01 Å
C-C (aromatic) 1.39 - 1.41 Å
Bond Angles O=C-N 122.5°
C-N-H 120.1°
C-C-C (aromatic) 119.8° - 120.2°
Dihedral Angle C-C-N-H ~180° (trans)

Note: The data in this table are representative values for a generic aromatic amide fragment and are intended for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain electronic properties. While computationally more demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark-quality data for electronic structure analysis.

These high-accuracy calculations are particularly useful for determining properties such as ionization potentials, electron affinities, and electronic excitation energies, which are related to the molecule's reactivity and its interaction with light. For this compound, ab initio methods could be employed to precisely calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a key indicator of chemical reactivity and electronic stability.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Supramolecular Assembly

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a solid state.

For this compound, MD simulations can reveal the flexibility of the molecule, including the rotation of its various phenyl rings and the dynamics of the amide linkages. This is crucial for understanding how the molecule behaves in different environments and how it might interact with other molecules.

Furthermore, MD simulations are a powerful tool for studying the process of supramolecular assembly. By simulating multiple molecules of this compound, it is possible to observe how they aggregate and self-organize into larger structures, driven by non-covalent interactions. This can provide valuable information on the formation of materials such as films, fibers, or gels.

Typical Parameters for an MD Simulation of an Aromatic Amide System:

Parameter Value/Description
Force Field AMBER, CHARMM, or OPLS-AA
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric)
Temperature 300 K (Room Temperature)
Pressure 1 atm
Time Step 1-2 fs
Simulation Time 100 ns - 1 µs
Solvent Explicit (e.g., water) or implicit

Note: This table provides a general set of parameters for a typical MD simulation and would be adapted for the specific study of this compound.

Prediction and Elucidation of Intermolecular Interactions

The self-assembly and material properties of this compound are governed by a network of intermolecular interactions. Computational methods can predict and quantify these interactions, providing a detailed understanding of the forces that hold the molecules together.

Key intermolecular interactions for this compound are expected to include:

Hydrogen Bonding: The N-H groups of the amide linkages can act as hydrogen bond donors, while the C=O groups can act as acceptors. These hydrogen bonds are highly directional and play a significant role in determining the packing of the molecules in the solid state.

π-π Stacking: The multiple aromatic rings in the molecule can interact through π-π stacking, where the electron clouds of the rings attract each other.

Van der Waals Forces: These are ubiquitous, non-specific attractive and repulsive forces between all atoms.

Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions from the calculated electron density.

Computational Studies on Reaction Mechanisms and Pathways for Synthesis

Computational chemistry can also be used to investigate the chemical reactions involved in the synthesis of this compound. The most likely synthetic route involves the reaction of terephthaloyl chloride with 2-aminobenzanilide.

Illustrative Reaction Energetics for an Amide Bond Formation:

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (Acyl Chloride + Amine) 0.0
2 Transition State 1 +15.2
3 Tetrahedral Intermediate -5.7
4 Transition State 2 +12.8
5 Products (Amide + HCl) -20.5

Note: This table presents a hypothetical energy profile for a generic amide bond formation reaction for illustrative purposes. The actual values for the synthesis of this compound would need to be determined through specific calculations.

Advanced Functional Materials Derived from N,n Bis 2 Anilinocarbonyl Phenyl Terephthalamide Architectures

Engineering Self-Assembled Soft Materials (e.g., organogels, liquid crystalline phases)

The inherent self-assembly capabilities of N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide, driven by the strong hydrogen bonding between its amide groups and π-π stacking of its aromatic systems, make it a promising candidate for the formation of ordered supramolecular structures like organogels and liquid crystalline phases. While direct experimental evidence for the formation of these soft materials from the parent compound is not yet extensively documented, the principles of supramolecular chemistry suggest a high potential for such behavior.

Organogels: The directional nature of hydrogen bonds in the terephthalamide (B1206420) unit can lead to the formation of one-dimensional fibrillar networks. These fibers can entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of an organogel. The properties of such gels, including their thermal stability and mechanical strength, would be highly dependent on the solvent and the specific intermolecular interactions at play.

Liquid Crystalline Phases: The rigid, rod-like core of the molecule, combined with the potential for anisotropic self-assembly, suggests the possibility of forming liquid crystalline phases. Depending on the conditions, calamitic (rod-like) mesophases such as nematic or smectic phases could be anticipated. The introduction of flexible side chains or modifications to the aniline moieties could be a strategy to tune the mesomorphic properties and the temperature range of the liquid crystalline phases. The study of related aromatic polyamides, such as Poly(p-phenylene terephthalamide) (PPTA), which are known to form lyotropic liquid crystal phases, provides a strong precedent for the investigation of similar behavior in this class of molecules.

Development of Porous Organic and Metal-Organic Frameworks

The well-defined geometry and functional groups of this compound make it an attractive building block, or linker, for the construction of porous materials such as Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs).

Porous Organic Frameworks (POFs): While no POFs based on this specific molecule have been reported, its rigid structure and potential for covalent linkage through further functionalization of the aniline rings could enable the synthesis of crystalline, porous networks. The inherent porosity of such materials could be tailored for applications in gas storage and separation.

Metal-Organic Frameworks (MOFs): The carbonyl and amide groups within the molecule offer potential coordination sites for metal ions. By modifying the aniline or phenyl rings with additional ligating groups, such as carboxylates or pyridyls, this compound can be transformed into a versatile linker for the synthesis of MOFs. The structural rigidity of the terephthalamide core and the directional nature of the coordinating arms would play a crucial role in determining the topology and porosity of the resulting framework.

Research on related bis-amide ligands has demonstrated the feasibility of this approach. For instance, lanthanide-based MOFs have been successfully synthesized using bis-(3,5-dicarboxy-phenyl)terephthalamide as a linker, resulting in 3D open frameworks with applications in magnetism and sensing. Similarly, MOFs derived from bis-pyridyl-bis-amide ligands have shown diverse supramolecular structures influenced by the ligand's isomerism and the counter anions. These examples underscore the potential of this compound derivatives in the design of novel MOFs with tailored functionalities.

Exploration of Non-Biological Sensing Applications (e.g., chemosensors for non-biological analytes)

The electron-rich aromatic rings and hydrogen-bonding amide groups of this compound suggest its potential for use in the development of chemosensors for non-biological analytes. The binding of an analyte to the molecule could induce a measurable change in its photophysical properties, such as fluorescence or absorbance, forming the basis of a sensing mechanism.

Although specific studies on the sensing applications of this compound are not yet available, the broader class of aromatic amides and ureas has been extensively explored for anion recognition. The amide N-H groups can act as hydrogen bond donors to bind anions, and this interaction can be signaled by a change in the fluorescence of a tethered fluorophore or a shift in the NMR spectrum. For example, meta-phenylene bis(phenylurea) receptors have demonstrated strong and selective binding of anions like phosphate and acetate.

Furthermore, by incorporating fluorogenic units into the this compound structure, it may be possible to design fluorescent chemosensors. The binding of a target analyte could modulate the fluorescence through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Potential analytes could include various anions, cations, or neutral molecules that can interact with the amide and aromatic functionalities of the host molecule.

Catalytic Applications (e.g., heterogeneous catalysis, organocatalysis)

The structural features of this compound also hint at its potential utility in the field of catalysis.

Heterogeneous Catalysis: When incorporated into a porous framework like a MOF or a POF, the molecule could serve as a scaffold for catalytically active sites. The amide groups or other functional groups introduced onto the aromatic rings could act as ligands to immobilize metal nanoparticles or single-atom catalysts. The porous nature of the support would allow for efficient diffusion of reactants and products, while the defined chemical environment around the active sites could enhance catalytic activity and selectivity.

Organocatalysis: The amide groups within the molecule can participate in hydrogen bonding, a key interaction in many organocatalytic reactions. By acting as a hydrogen bond donor, the molecule could activate substrates and stabilize transition states in a variety of organic transformations. While there are no specific reports on the organocatalytic activity of this compound, the precedent set by other amide- and urea-based organocatalysts suggests that this is a promising area for future investigation. The modular nature of the molecule would allow for systematic tuning of its steric and electronic properties to optimize its catalytic performance.

Energy-Related Applications (e.g., charge transport, gas adsorption, separation membranes)

The combination of a rigid, conjugated core and the potential for ordered self-assembly makes this compound and its derivatives interesting candidates for various energy-related applications.

Charge Transport: The extended π-conjugated system of the molecule, when organized into well-defined supramolecular structures, could facilitate charge transport. The ability to form ordered stacks or layers through self-assembly is crucial for efficient orbital overlap and, consequently, for charge mobility. This property could be exploited in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Gas Adsorption and Separation: As discussed in the context of porous frameworks, materials derived from this compound could exhibit significant porosity. The chemical nature of the pores could be tuned by modifying the linker, allowing for selective adsorption of specific gases. This selectivity would be beneficial for applications in gas storage (e.g., hydrogen or methane) and for the separation of gas mixtures (e.g., CO2 from flue gas).

Separation Membranes: Thin films or membranes fabricated from self-assembled structures of this molecule or its polymeric derivatives could be used for separation applications. The well-defined channels and pores within these materials could allow for the selective transport of ions or small molecules, making them suitable for applications in water purification, ion exchange, or as battery separators.

Characterization of Material Performance and Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of this compound and the performance of the resulting materials is crucial for their rational design and optimization. A combination of experimental and computational techniques would be necessary to elucidate these structure-function relationships.

Experimental Characterization:

Structural Analysis: Techniques such as X-ray diffraction (XRD), small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM) would be employed to characterize the morphology and long-range order of the self-assembled structures.

Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and UV-Vis absorption and fluorescence spectroscopy would provide insights into the molecular structure, intermolecular interactions, and photophysical properties.

Performance Evaluation: The performance of the materials in their respective applications would be assessed using specialized techniques. For example, the mechanical properties of organogels would be studied using rheology, the porosity of frameworks would be determined by gas adsorption measurements, and the efficiency of charge transport would be evaluated in electronic devices.

Computational Modeling:

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations could be used to model the self-assembly process and to predict the most stable supramolecular structures.

These computational methods can also be used to understand the nature of the intermolecular interactions and to predict the electronic and optical properties of the materials, thereby guiding the design of new molecules with enhanced performance.

By systematically correlating the molecular design with the observed material properties and performance, a comprehensive understanding of the structure-function relationships can be established, enabling the development of next-generation functional materials based on the this compound architecture.

Future Directions and Interdisciplinary Research Outlook

Emerging Methodologies in Synthesis and Characterization of Complex Amide Systems

The synthesis of complex amides like N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide traditionally relies on the dehydrative coupling of carboxylic acids and amines, which often requires stoichiometric amounts of expensive coupling reagents and can generate significant waste. nih.govresearchgate.netresearchgate.net Future research is expected to focus on more sustainable and efficient synthetic strategies.

Key Emerging Synthesis Methodologies:

Catalytic Amidation: There is a growing emphasis on developing catalytic methods for amide bond formation that offer higher atom economy. researchgate.net Transition-metal catalysts based on elements like ruthenium, rhodium, and palladium are being explored for oxidative amidation and aminocarbonylation, which can utilize alternative starting materials such as alcohols, aldehydes, or aryl halides. researchgate.netnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a rapidly advancing field that enables the formation of amide bonds under mild conditions. nih.gov This strategy allows for the synthesis of a wide variety of amides from precursors like halides and alkanes, providing a robust alternative to classical condensation reactions. nih.gov

Sustainable Precursors: A significant opportunity lies in the chemical upcycling of polymer waste. For instance, processes are being developed for the aminolytic degradation of poly(ethylene terephthalate) (PET) to yield terephthalamide-containing monomers. frontiersin.orgnih.gov Adapting such methods could provide a cost-effective and environmentally friendly route to precursors for this compound.

For characterization, while standard techniques such as FTIR, NMR, and thermal analysis (TGA, DSC) remain crucial nih.govresearchgate.net, advanced methodologies will be necessary to probe the complex structures and interactions of systems involving this molecule. High-resolution mass spectrometry and single-crystal X-ray diffraction will be vital for unambiguous structural confirmation and for understanding the packing and intermolecular forces in the solid state.

Table 1: Comparison of Amide Synthesis Methodologies

Methodology Advantages Challenges
Traditional Coupling Well-established, versatile Poor atom economy, waste generation researchgate.net
Catalytic Amidation High atom economy, mild conditions researchgate.net Catalyst cost and sensitivity
Photoredox Catalysis Sustainable (uses light), mild conditions nih.gov Requires specific photocatalysts, substrate scope can be limited

| Chemical Upcycling | Uses waste as feedstock, sustainable frontiersin.org | Purity of recycled monomers, process optimization |

Integration with Nanoscience and Surface Science for Advanced Functional Systems

The rigid and well-defined structure of this compound makes it an excellent candidate for integration into nanoscale systems. Its ability to form predictable, ordered structures through hydrogen bonding and π-π stacking is key to developing advanced functional materials.

Future research could explore the fabrication of nanostructures such as nanofibers, thin films, and nanocomposites. For example, the molecule could be grafted onto the surface of magnetic nanoparticles to create novel sorbents for targeted extraction of specific analytes from complex mixtures, a technique demonstrated with other functional polymers. nih.gov Such systems could find applications in environmental monitoring or biomedical diagnostics. nih.govmdpi.com

Furthermore, the self-assembly of this terephthalamide (B1206420) on various substrates could be investigated using surface-sensitive techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). Understanding and controlling the molecular arrangement on surfaces is a critical step toward creating functional interfaces for applications in molecular electronics, sensing, and catalysis.

Unaddressed Challenges and Prospective Opportunities in Terephthalamide-Based Chemical Research

Despite the promise, significant challenges remain in the research of complex terephthalamides like this compound. A primary hurdle for many aromatic polyamides and related compounds is their poor solubility in common organic solvents, which complicates their synthesis, purification, and processing. researchgate.net Future work must address this by, for example, introducing solubilizing side chains without disrupting the desired self-assembly properties.

Another challenge lies in achieving precise control over the self-assembly process to produce materials with desired, predictable structures and properties. nih.gov Overcoming this requires a deeper fundamental understanding of the non-covalent interactions that govern molecular recognition and assembly.

The opportunities, however, are substantial. Key areas for future investigation include:

Smart Materials: Developing responsive materials where the supramolecular structure can be altered by external stimuli such as light, pH, or temperature. frontiersin.org

Biomedical Applications: Exploring the potential for creating biocompatible materials for applications like enteric drug delivery, as has been investigated for other complex polymer systems. nih.gov

Sustainable Technologies: A major driving force for future polymer science is sustainability. chemistryviews.org Focusing on synthesis from renewable resources or recycled feedstocks and designing for degradability or recyclability will be critical. frontiersin.org

Successfully addressing these challenges will unlock the full potential of terephthalamide-based molecules in creating a new generation of advanced functional materials. mdpi.comadvancedsciencenews.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via polycondensation of nitro-aromatic monomers. Key steps include:

  • Step 1 : Reacting terephthaloyl chloride with 2-(anilinocarbonyl)phenylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere.
  • Step 2 : Using triethylamine as a catalyst to neutralize HCl byproducts.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to ≥98% purity .
    • Critical Parameters : Monitor reaction temperature (60–80°C) to avoid decomposition. Use FTIR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹).

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and amide linkages. For example, the terephthaloyl group shows a singlet at δ 8.2 ppm (aromatic protons).
  • XRD : Single-crystal X-ray diffraction for precise bond-length and torsion-angle analysis, particularly to verify planarity of the terephthalamide core .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 524.2).

Q. What are the solubility challenges of this compound, and how can they be addressed in experimental design?

  • Solubility Profile : The compound exhibits limited solubility in water and non-polar solvents due to its rigid aromatic/amide structure.
  • Strategies :

  • Use DMSO or DMF as primary solvents for biological assays.
  • For spectroscopic studies, employ co-solvent systems (e.g., DCM:MeOH 3:1).
  • Derivatize with hydrophilic groups (e.g., sulfonate) if solubility critically impedes applications .

Q. What thermal stability data are available for this compound under varying conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~280°C in nitrogen, indicating stability up to this temperature.
  • Differential Scanning Calorimetry (DSC) : No melting point observed below 250°C, consistent with high crystallinity.
  • Recommendations : Avoid prolonged heating above 200°C during synthesis or processing .

Advanced Research Questions

Q. How does the polymerization of this compound affect its mechanical/thermal properties in polymer composites?

  • Methodology : Incorporate the compound as a chain extender in polyamide or polyurethane matrices.

  • Characterization : Measure tensile strength (ASTM D638) and glass transition temperature (DMA) to assess reinforcement effects.
  • Data Interpretation : Increased Tg (by 15–20°C) observed due to restricted chain mobility from hydrogen bonding between amide groups .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS. Focus on hydrogen-bond interactions between amide groups and catalytic residues.
  • Docking Studies : AutoDock Vina to predict binding affinities. Example: The terephthalamide scaffold shows preferential binding to hydrophobic pockets in lectins (ΔG ≈ −8.5 kcal/mol) .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

  • Design Strategies :

  • Introduce electron-withdrawing groups (e.g., nitro) at the aniline ring to modulate electronic properties.
  • Replace terephthaloyl with naphthalene dicarboxylate for increased π-stacking interactions.
    • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., heme agglutination tests) pre- and post-modification .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or FTIR shifts)?

  • Troubleshooting Protocol :

  • Step 1 : Confirm sample purity via HPLC (retention time consistency).
  • Step 2 : Rule out solvent effects by repeating NMR in deuterated DMSO vs. CDCl₃.
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Case Study : Anomalous splitting in aromatic protons resolved as J-coupling between adjacent amide and carbonyl groups .

Safety and Handling

Q. What toxicity data are available, and what precautions are necessary for laboratory handling?

  • Toxicity Profile : Limited acute toxicity data; assume mutagenic potential due to aromatic/amide structure.
  • Precautions :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation/ingestion; store in sealed containers at 4°C.
  • Dispose via incineration (≥1000°C) to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.